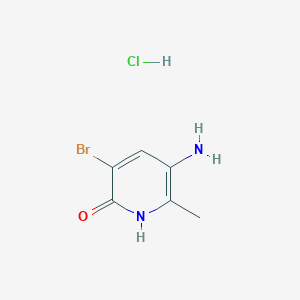
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate consists of 12 carbon atoms, 20 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate has a molecular weight of 292.35. Additional physical and chemical properties such as boiling point, melting point, solubility, and more can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate and its derivatives play a crucial role in organic synthesis, serving as intermediates for the preparation of more complex molecules. For instance, Falcou and Boullais (1998) demonstrated its utility in the synthesis of labeled compounds, specifically [2, 3-^13C2-2,5-cyclohexadienyl] ubiquinone 3, through a series of reactions including oxidative dimerization, Diels-Alder reactions, and methylations (Falcou & Boullais, 1998). This process underscores the compound's versatility in synthesizing labeled molecules for research in biochemistry and pharmacology.
Material Science and Engineering
In the realm of material science, the thermal properties of substances like diethyl succinate are of interest. Li et al. (2012) provided detailed measurements of the thermal conductivity of diethyl succinate in liquid phase, contributing to a deeper understanding of its physical properties and potential applications in thermal management systems (Li, Wu, & Liu, 2012).
Catalysis and Reaction Pathways
The reactivity of diethyl succinate in catalytic processes, especially in the context of biomass conversion, has been explored to identify efficient pathways for producing valuable chemicals. Ding et al. (2010) studied the hydrogenation of biomass-derived diethyl succinate over a CuO/ZnO catalyst, shedding light on potential intermediates and proposing a comprehensive reaction pathway. This research emphasizes the compound's role in developing sustainable chemical processes (Ding, Zhu, Zheng, Zhang, & Li, 2010).
Polymer Chemistry
Moreover, diethyl succinate's utility extends to polymer chemistry, where it serves as a building block for producing polymers with specific properties. For example, the ring-opening copolymerization of succinic anhydride with ethylene oxide initiated by magnesium diethoxide, as reported by Maeda et al. (1997), illustrates its application in creating alternating copolymers with potential uses in biodegradable materials and medical devices (Maeda, Nakayama, Kawasaki, Hayashi, Aiba, & Yamamoto, 1997).
Eigenschaften
IUPAC Name |
diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIJRDWNYKBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)
![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)



![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)